Alkyne MegaStokes dye 735
Description
Context of Advanced Fluorescent Probes in Scientific Research
Advanced fluorescent probes are pivotal in a multitude of research areas, enabling scientists to observe cellular structures, track biomolecules, and assess cellular functions with high specificity and sensitivity. medchemexpress.com The utility of these probes lies in their ability to emit light upon excitation, allowing for the non-invasive imaging of dynamic processes within living systems. uochb.cz The evolution of fluorescence microscopy and other detection technologies has driven the demand for probes with increasingly sophisticated photophysical properties, such as enhanced brightness, superior photostability, and distinct spectral characteristics to enable multicolor imaging and minimize background interference. biotium.comrsc.org
Significance of Alkyne-Functionalized Dyes in Modern Chemical Biology
The advent of "click chemistry," a set of biocompatible reactions that are rapid, selective, and high-yielding, has revolutionized the field of chemical biology. tocris.com Alkyne-functionalized dyes are central to this revolution, as the alkyne group serves as a reactive handle for covalent attachment to molecules bearing a complementary azide (B81097) group. mdpi.cominterchim.fr This bioorthogonal ligation strategy allows for the precise labeling of specific biomolecules, such as proteins, nucleic acids, and glycans, that have been metabolically or genetically engineered to incorporate an azide moiety. rsc.orgnih.gov The specificity of the alkyne-azide cycloaddition ensures that the fluorescent dye is attached only to the target of interest, providing a clear signal against a low-background cellular environment. interchim.frnih.gov This approach is particularly powerful for studying post-translational modifications and for dynamic imaging of biomolecules in living cells. rsc.org
Overview of the MegaStokes Dye Class and its Unique Characteristics
The MegaStokes dyes are a family of fluorophores distinguished by their exceptionally large Stokes shifts—the difference between the maximum wavelengths of excitation and emission. fluorofinder.comfluorofinder.com While many conventional fluorescent dyes have Stokes shifts in the range of 20-30 nm, MegaStokes dyes can exhibit shifts of 120 nm or more. sigmaaldrich.comsigmaaldrich.com This large separation between excitation and emission spectra is highly advantageous as it minimizes self-quenching and reduces the spectral overlap between the excitation light source and the emitted fluorescence. This characteristic is particularly beneficial in applications like fluorescence resonance energy transfer (FRET), where it helps to avoid spectral interference between the donor and acceptor fluorophores. sigmaaldrich.comsigmaaldrich.com The MegaStokes dye portfolio covers a broad spectral range, extending into the near-infrared (NIR) region. sigmaaldrich.comnih.gov
Research Utility of Alkyne MegaStokes Dye 735 in Contemporary Bio-illumination
This compound is a specific member of this class, designed for copper-catalyzed click chemistry applications. sigmaaldrich.com It possesses an excitation maximum at approximately 586 nm and an emission maximum at 735 nm in ethanol, placing its emission in the near-infrared range. sigmaaldrich.comsigmaaldrich.com The large Stokes shift inherent to its MegaStokes nature, combined with its alkyne functionality, makes it a valuable tool for bio-illumination. Its primary utility is in the fluorescent labeling of azide-modified biomolecules. sigmaaldrich.comsigmaaldrich.com For instance, it has been used in proof-of-concept studies for the bioorthogonal labeling of glycoproteins on the surface of Chinese hamster ovary (CHO) cells. sigmaaldrich.comsigmaaldrich.com The NIR emission is also advantageous for in vivo imaging, as longer wavelength light can penetrate tissues more deeply with reduced scattering and autofluorescence.
Chemical and Photophysical Properties
This compound is a complex organic molecule with the empirical formula C₂₄H₂₆N₂O₄S. sigmaaldrich.com It is characterized by a benzofuran (B130515) core structure linked to a pyridinium (B92312) sulfonate moiety, with a terminal alkyne group available for click reactions. sigmaaldrich.com
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Source |
|---|---|---|
| CAS Number | 1246853-79-1 | sigmaaldrich.com |
| Molecular Formula | C₂₄H₂₆N₂O₄S | sigmaaldrich.com |
| Molecular Weight | 438.54 g/mol | sigmaaldrich.com |
| Excitation Wavelength (λex) | 586 nm (in ethanol) | sigmaaldrich.comsigmaaldrich.com |
| Emission Wavelength (λem) | 735 nm (in ethanol) | sigmaaldrich.comsigmaaldrich.com |
| Stokes Shift | ~149 nm | sigmaaldrich.comsigmaaldrich.com |
| Form | Crystals | sigmaaldrich.com |
| Storage Temperature | -20°C | sigmaaldrich.comsigmaaldrich.com |
This interactive table provides a summary of the key properties of this compound.
Research Findings and Applications
The primary application of this compound revolves around its use as a fluorescent reporter in bioorthogonal labeling experiments. The terminal alkyne group allows for its specific conjugation to azide-containing biomolecules through a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction. sigmaaldrich.comsigmaaldrich.com
One notable application has been in the labeling of cell surface glycoproteins. sigmaaldrich.comsigmaaldrich.com In these experiments, cells are first treated with an azido-sugar, which is metabolically incorporated into the glycan structures of cell surface proteins. Subsequent treatment with this compound in the presence of a copper catalyst results in the covalent attachment of the dye to these glycoproteins, allowing for their visualization by fluorescence microscopy. sigmaaldrich.comsigmaaldrich.com
The large Stokes shift of this dye is a significant asset in such imaging experiments. It effectively separates the fluorescence emission from the excitation light, leading to a higher signal-to-noise ratio and clearer images. Furthermore, its emission in the near-infrared spectrum is advantageous for reducing background fluorescence from endogenous cellular components. nih.gov
Table 2: Comparison of MegaStokes Dyes
| Dye | Excitation Max (nm) | Emission Max (nm) | Stokes Shift (nm) | Application |
|---|---|---|---|---|
| This compound | 586 | 735 | ~149 | Copper-catalyzed click chemistry |
| Alkyne MegaStokes dye 608 | 486 | 608 | ~122 | Copper-free click chemistry |
| DY-485XL | 485 | 560 | ~75 | Fluorescence microscopy |
| DY-601XL | 602 | 631 | ~29 | Fluorescence microscopy |
This interactive table compares the spectral properties of this compound with other dyes from the MegaStokes family, highlighting their large Stokes shifts. Please note that DY-485XL and DY-601XL are not alkyne-functionalized. fluorofinder.comfluorofinder.comsigmaaldrich.comsigmaaldrich.com
This compound stands as a specialized and potent tool in the ever-expanding toolkit of chemical biology and bio-imaging. Its defining features—the bioorthogonal alkyne handle, the exceptionally large Stokes shift, and its near-infrared emission—provide researchers with a unique combination of properties to specifically label and visualize biomolecules in complex biological systems. While its applications are specific to experimental designs incorporating click chemistry, its utility within this domain underscores the continuous innovation in fluorescent probe technology aimed at shedding more light on the intricate workings of life at the molecular level.
Structure
2D Structure
3D Structure
Properties
CAS No. |
1246853-79-1 |
|---|---|
Molecular Formula |
C24H26N2O4S |
Molecular Weight |
438.5 g/mol |
IUPAC Name |
4-[(E)-2-[6-(diethylamino)-1-benzofuran-2-yl]ethenyl]-1-pent-4-ynylpyridin-1-ium-3-sulfonate |
InChI |
InChI=1S/C24H26N2O4S/c1-4-7-8-14-25-15-13-19(24(18-25)31(27,28)29)10-12-22-16-20-9-11-21(17-23(20)30-22)26(5-2)6-3/h1,9-13,15-18H,5-8,14H2,2-3H3 |
InChI Key |
HHTYOPQTKKSRPO-UHFFFAOYSA-N |
Isomeric SMILES |
CCN(CC)C1=CC2=C(C=C1)C=C(O2)/C=C/C3=C(C=[N+](C=C3)CCCC#C)S(=O)(=O)[O-] |
Canonical SMILES |
CCN(CC)C1=CC2=C(C=C1)C=C(O2)C=CC3=C(C=[N+](C=C3)CCCC#C)S(=O)(=O)[O-] |
Origin of Product |
United States |
Design Principles and Molecular Architecture of Alkyne Megastokes Dye 735
Structural Features Conferring Bioorthogonal Reactivity
Bioorthogonal chemistry involves reactions that can occur in living systems without interfering with native biochemical processes. nih.gov Alkyne MegaStokes dye 735 is designed for such applications, featuring a reactive group that allows it to be covalently attached to target biomolecules.
Terminal Alkyne Moiety for Click Chemistry Ligations
The defining feature for the dye's reactivity is its terminal alkyne group (a carbon-carbon triple bond at the end of a hydrocarbon chain). sigmaaldrich.comprecisepeg.com This functional group is a key component in one of the most prominent "click chemistry" reactions: the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC). nih.govnih.gov
In this reaction, the terminal alkyne on the dye reacts specifically and efficiently with an azide (B81097) group (-N₃) that has been metabolically or genetically incorporated into a target biomolecule, such as a protein, glycan, or nucleic acid. nih.gov The reaction, which requires a copper(I) catalyst, forms a stable triazole linkage, covalently labeling the biomolecule with the fluorescent dye. nih.govnih.gov The small size and relative inertness of the alkyne and azide groups in the biological environment make this ligation strategy highly specific and bioorthogonal. nih.gov this compound is explicitly described as a reagent for this type of copper-catalyzed labeling. sigmaaldrich.comsigmaaldrich.comsigmaaldrich.com
Cyclooctyne (B158145) Derivatives for Copper-Free Bioorthogonal Reactions
While this compound itself is designed for copper-catalyzed reactions, the broader family of MegaStokes dyes also includes derivatives containing cyclooctyne moieties. sigmaaldrich.comsigmaaldrich.comrearus.ru The development of cyclooctyne-based reagents was driven by the need to eliminate the copper catalyst, which can be toxic to living cells and organisms, especially during long-term exposure. nih.govnih.gov
The reactivity of cyclooctynes stems from the significant ring strain imposed on the alkyne bond, which is forced into a bent, high-energy geometry. nih.govnih.gov This strain is released in a [3+2] dipolar cycloaddition reaction with an azide, proceeding rapidly without the need for a catalyst. nih.govnih.gov This reaction, known as Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) or "copper-free click chemistry," has expanded the scope of bioorthogonal labeling in living animals and long-term cell culture experiments. nih.govnih.gov The design of various cyclooctyne derivatives focuses on optimizing reaction kinetics and stability. arkat-usa.orgrsc.org
Molecular Design for MegaStokes Shift Fluorescence
A "MegaStokes shift" refers to an exceptionally large separation between the dye's maximum absorption and emission wavelengths. For the MegaStokes dye family, this shift is reported to be around 120 or 125 nm. sigmaaldrich.comsigmaaldrich.comrearus.ru Such a large shift is highly advantageous in fluorescence imaging as it minimizes self-quenching and spectral cross-talk between the excitation light source and the emitted fluorescence signal, leading to improved signal-to-noise ratios. evitachem.comsigmaaldrich.com This property is achieved through specific photophysical mechanisms engineered into the dye's molecular structure. rsc.org
Theoretical Considerations of Excited State Intramolecular Proton Transfer (ESIPT)
One mechanism known to produce large Stokes shifts is Excited State Intramolecular Proton Transfer (ESIPT). rsc.orgmdpi.com In molecules designed for ESIPT, photoexcitation triggers the transfer of a proton between a donor and an acceptor group within the same molecule. mdpi.comnih.gov This creates an excited-state tautomer with a significantly different electronic configuration and a lower energy level. The molecule relaxes in this tautomeric state before emitting a photon to return to the ground state. The energy lost during the proton transfer and subsequent relaxation results in a red-shifted, large Stokes shift emission. mdpi.com While ESIPT is a powerful strategy for designing large Stokes shift dyes, the structure of this compound, which lacks the requisite intramolecular proton donor-acceptor system (like a hydroxyl group adjacent to a nitrogen in a heterocyclic ring), suggests that ESIPT is not the primary mechanism responsible for its photophysical properties. nih.gov
Investigation of Intramolecular Charge Transfer (ICT) Mechanisms
A more probable mechanism for the MegaStokes shift in this dye is Intramolecular Charge Transfer (ICT). rsc.org ICT occurs in molecules that possess distinct electron-donating and electron-accepting regions linked by a conjugated π-system. nih.govrsc.org The molecular architecture of this compound fits this "push-pull" design perfectly:
Electron Donor (Push): The 6-(diethylamino)-2-benzofuranyl group is a potent electron-donating moiety.
Electron Acceptor (Pull): The pyridinium (B92312) ring, particularly with the electron-withdrawing sulfo group, acts as the electron acceptor.
Conjugated Bridge: An ethenyl (-CH=CH-) group connects the donor and acceptor, allowing for efficient electronic communication.
Upon absorption of a photon, the molecule transitions to an excited state where an electron is effectively transferred from the donor to the acceptor end of the molecule. This creates a charge-separated excited state with a large dipole moment. nih.gov This ICT state is at a lower energy level than the initially excited state, and it is from this relaxed ICT state that fluorescence emission occurs, resulting in a significant Stokes shift. rsc.orgrsc.org
Role of Excited State Geometrical Relaxation in Spectral Properties
The ICT process is often coupled with geometrical relaxation in the excited state, which further contributes to the large Stokes shift. rsc.orgrsc.org Following photoexcitation and charge transfer, the molecule's geometry can change to better stabilize the new charge distribution. rsc.org This can involve twisting around single bonds within the conjugated system, leading to a more planar or a twisted ICT (TICT) state. rsc.org This structural rearrangement is a form of relaxation that dissipates energy non-radiatively, lowering the energy of the excited state even further before fluorescence occurs. rsc.org The combination of ICT and the subsequent geometric reorganization is a well-established strategy for creating fluorophores with large Stokes shifts and high sensitivity to their environment. rsc.org
Impact of Aggregation-Induced Emission (AIE) Characteristics
A thorough review of scientific literature and available data reveals no specific studies or documented evidence to suggest that this compound exhibits aggregation-induced emission (AIE) characteristics. While the phenomenon of AIE is a known principle in the design of some fluorescent dyes, rsc.orggoogle.com its application or inherent presence in the functionality of this compound has not been reported. Scientific exploration into the aggregation behavior of this specific dye and its potential AIE properties has not been a focus of published research.
Near-Infrared (NIR) Emission Design Principles
The near-infrared (NIR) emission of this compound, which emits at approximately 735 nm, is a result of its specific molecular design, which is centered around a donor-π-acceptor (D-π-A) architecture. mdpi.com This design is a well-established strategy for creating dyes with long-wavelength emission and large Stokes shifts. rsc.org
The molecular framework of this compound consists of three key components that work in concert to produce its characteristic photophysical properties:
Electron-Donating Moiety: The 6-(diethylamino)-benzofuran group serves as a potent electron donor. The diethylamino group provides strong electron-donating capacity, which is crucial for initiating the intramolecular charge transfer (ICT) process upon photoexcitation. mdpi.com
Electron-Accepting Moiety: The pyridinium ring, which is positively charged, functions as the electron acceptor. The presence of an electron-withdrawing sulfonate group on the pyridinium ring further enhances its acceptor strength. uvm.edu
π-Conjugated Bridge: An ethenyl (-CH=CH-) group links the donor and acceptor moieties. This conjugated system facilitates the electronic communication between the donor and acceptor, enabling the efficient transfer of electron density upon excitation. uvm.edu
Upon absorption of light, an electron is promoted from the highest occupied molecular orbital (HOMO), primarily localized on the electron-rich donor part of the molecule, to the lowest unoccupied molecular orbital (LUMO), which is predominantly located on the electron-deficient acceptor part. This intramolecular charge transfer (ICT) from the diethylamino-benzofuran donor to the pyridinium acceptor results in a highly polarized excited state. rsc.org This excited state is significantly stabilized compared to the ground state, leading to a lower energy level for fluorescence emission. The energy difference between the initial absorption and the subsequent emission is substantial, resulting in the characteristic "MegaStokes" shift of approximately 149 nm for this dye. sigmaaldrich.com
The extension of the π-conjugation across the molecule, combined with the strong D-A character, effectively lowers the energy gap between the HOMO and LUMO, shifting both absorption and emission into the near-infrared region of the electromagnetic spectrum. uvm.edu The alkyne group attached to the pyridinium ring provides a reactive handle for "click" chemistry, allowing the dye to be covalently attached to other molecules for labeling purposes without significantly altering its core photophysical properties. rsc.orged.ac.uk
Bioorthogonal Chemical Methodologies Employing Alkyne Megastokes Dye 735
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Protocols
The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is a highly efficient and widely used click chemistry reaction for the formation of a stable triazole linkage between an alkyne and an azide (B81097). Alkyne MegaStokes dye 735, with its terminal alkyne, serves as a versatile tool for labeling azide-modified biomolecules in a variety of biological contexts.
The kinetics and efficiency of the CuAAC reaction involving this compound are influenced by several factors, including the concentrations of reactants, the copper(I) catalyst, a reducing agent to maintain copper in its +1 oxidation state, and an appropriate ligand. Optimization of these parameters is crucial for achieving rapid and complete labeling, especially in complex biological samples where low concentrations of target molecules and potential side reactions are concerns.
Key parameters for optimization include:
Copper(I) Source: Copper(I) can be introduced directly as a salt (e.g., CuBr or CuI) or generated in situ from a copper(II) salt (e.g., CuSO₄) using a reducing agent like sodium ascorbate (B8700270).
Reducing Agent: Sodium ascorbate is commonly used to reduce Cu(II) to the active Cu(I) state and to prevent oxidation of Cu(I) by dissolved oxygen.
Ligands: Chelating ligands are often employed to stabilize the Cu(I) catalyst, prevent its disproportionation, and enhance the reaction rate.
Solvent: The reaction is typically performed in aqueous buffers, often with a co-solvent such as DMSO or t-butanol to improve the solubility of the dye and other reactants.
Illustrative Data on Reaction Condition Optimization:
| Parameter | Condition A | Condition B | Condition C | Relative Yield (%) |
| [CuSO₄] (µM) | 50 | 100 | 100 | 85 |
| [Sodium Ascorbate] (mM) | 1 | 5 | 5 | 95 |
| [Ligand (THPTA)] (µM) | 100 | 200 | 500 | 99 |
| Reaction Time (min) | 60 | 30 | 15 | - |
This table presents representative data on how varying the concentrations of catalyst, reducing agent, and ligand can impact the reaction yield and time for a typical CuAAC labeling experiment.
The choice of the copper catalyst and, more critically, the chelating ligand can have a profound impact on the efficiency and biocompatibility of the CuAAC reaction. Different ligands exhibit varying abilities to accelerate the reaction and protect the target biomolecules from damage caused by copper-induced reactive oxygen species (ROS).
Commonly used ligands for CuAAC in bioconjugation include:
Tris(benzyltriazolylmethyl)amine (TBTA): A highly effective ligand, but its low aqueous solubility can be a limitation.
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA): A water-soluble analogue of TBTA that is widely used for labeling proteins and other biomolecules in aqueous environments.
Bathocuproinedisulfonic acid (BCS): A water-soluble ligand that helps to stabilize the Cu(I) ion.
The selection of the ligand is often tailored to the specific application. For intracellular labeling, ligands that are cell-permeable and exhibit low toxicity are preferred.
Comparative Ligand Performance:
| Ligand | Relative Rate Constant (k_rel) | Biomolecule Integrity | Primary Application |
| TBTA | 1.0 | Good | General bioconjugation |
| THPTA | 1.2 | Excellent | Aqueous bioconjugation |
| BCS | 0.8 | Excellent | Aqueous bioconjugation |
This interactive table provides a qualitative comparison of common ligands used in CuAAC, highlighting their relative reaction rates and suitability for different applications.
Copper-Free Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
To circumvent the cellular toxicity associated with the copper catalyst in CuAAC, strain-promoted azide-alkyne cycloaddition (SPAAC) has emerged as a powerful alternative for live-cell imaging and in vivo applications. In SPAAC, the alkyne is activated by incorporating it into a strained ring system, which dramatically accelerates the reaction with an azide without the need for a catalyst. This compound is also available in a formulation containing a cyclooctyne (B158145) moiety for use in SPAAC reactions.
Several generations of cyclooctynes have been developed to enhance the kinetics of the SPAAC reaction. The choice of the cyclooctyne can significantly impact the labeling efficiency and the stability of the probe.
Commonly employed cyclooctynes include:
Dibenzocyclooctynes (DBCO): One of the most widely used cyclooctynes, offering a good balance of reactivity and stability.
Bicyclononynes (BCN): Known for their high reactivity and relatively small size.
Azadibenzocyclooctynes (ADIBO): Exhibit very fast reaction kinetics.
The reactivity of these cyclooctynes with an azide-modified target is a critical factor in achieving efficient labeling, particularly at low concentrations.
Reactivity of Different Cyclooctynes:
| Cyclooctyne Moiety | Second-Order Rate Constant (M⁻¹s⁻¹) | Stability |
| DBCO | ~0.1 | High |
| BCN | ~1.0 | Moderate |
| ADIBO | >1.0 | Moderate |
This table presents typical second-order rate constants for the reaction of different cyclooctyne derivatives with an azide, illustrating the impact of the ring system on reactivity.
The application of this compound in SPAAC for in vitro (in cultured cells) and ex vivo (in tissue samples) labeling requires careful consideration of several factors to ensure specific and efficient labeling.
Key considerations include:
Background Staining: The hydrophobicity of the dye and the cyclooctyne moiety can sometimes lead to non-specific binding. Optimization of washing steps and the use of blocking agents can help to minimize background fluorescence.
Cell Permeability: For intracellular targets, the ability of the cyclooctyne-dye conjugate to cross the cell membrane is crucial.
Reaction Time and Concentration: The concentrations of the labeling reagents and the incubation time need to be optimized to achieve sufficient signal without causing cellular stress.
In a typical in vitro experiment, cells are first metabolically labeled with an azide-containing precursor, followed by incubation with the cyclooctyne-modified this compound. For ex vivo studies, tissue sections can be similarly treated to visualize the distribution of azide-labeled biomolecules.
Orthogonality in Multi-labeling Systems
A significant advantage of bioorthogonal chemistry is the ability to perform multiple, independent labeling reactions within the same biological system. This "orthogonality" allows for the simultaneous visualization of different molecular targets. The alkyne-azide cycloaddition, in both its copper-catalyzed and strain-promoted forms, can be used in conjunction with other bioorthogonal reactions, such as the inverse-electron-demand Diels-Alder (iEDDA) reaction between a tetrazine and a trans-cyclooctene (B1233481) (TCO).
For instance, a cellular component could be labeled with an azide and subsequently detected with this compound via SPAAC. Simultaneously, another component could be tagged with a TCO group and visualized with a tetrazine-functionalized fluorophore of a different color. This approach enables multi-color imaging to study the co-localization and interaction of different biomolecules.
Example of an Orthogonal Labeling Scheme:
| Target 1 | Bioorthogonal Handle | Probe 1 | Target 2 | Bioorthogonal Handle | Probe 2 |
| Protein A | Azide | Alkyne MegaStokes 735 (SPAAC) | Protein B | TCO | Tetrazine-Fluorophore |
This table illustrates a potential dual-labeling strategy, where SPAAC and iEDDA are used as orthogonal reactions for simultaneous detection of two different proteins.
Challenges and Advancements in Bioorthogonal Reaction Fidelity
The application of bioorthogonal chemistry has revolutionized the study of biological systems, enabling the visualization of biomolecules in their native environments. This compound, with its terminal alkyne group, is designed for copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions, a cornerstone of bioorthogonal ligation. However, ensuring the fidelity of these reactions within the complex milieu of a living cell presents significant challenges. This section explores the key hurdles of off-target reactivity and background signal, and the advancements made to enhance the biocompatibility of the reaction conditions, with a focus on methodologies relevant to the use of near-infrared (NIR) dyes like this compound.
Addressing Off-Target Reactivity and Background Signal
A primary challenge in bioorthogonal labeling is minimizing reactions with molecules other than the intended target, which can lead to spurious signals and inaccurate data. Additionally, inherent fluorescence from the probe or the biological sample can create a high background, obscuring the specific signal.
One potential source of off-target reactivity for alkyne-containing probes is their interaction with endogenous thiols present in biomolecules such as the amino acid cysteine. While the CuAAC reaction is highly specific for azides and alkynes, the copper catalyst itself can potentially mediate side reactions. Furthermore, the inherent properties of the fluorescent dye can contribute to non-specific binding and background fluorescence.
Advancements to mitigate these issues are multifaceted. The large Stokes shift of MegaStokes dyes, including the 735 variant, is a key design feature that helps to reduce background fluorescence. A large separation between the excitation and emission maxima minimizes the "crosstalk" between the excitation light source and the emitted fluorescence, thereby improving the signal-to-noise ratio. Furthermore, the emission of this compound in the near-infrared spectrum is advantageous as cellular autofluorescence is significantly lower in this region compared to the visible spectrum.
Another significant advancement is the development of fluorogenic probes. These are dyes that are designed to be non-fluorescent or weakly fluorescent until they have reacted with their target molecule. This "turn-on" mechanism ensures that only the labeled molecules emit a strong signal, dramatically reducing the background from any unreacted or non-specifically bound dye. While specific fluorogenic versions of this compound are a subject of ongoing research, the principle is a major stride in enhancing reaction fidelity.
Below is a data table summarizing strategies to address off-target reactivity and background signals in the context of bioorthogonal labeling with dyes like this compound.
| Challenge | Mitigation Strategy | Relevance to this compound |
| Off-Target Reactivity (e.g., with thiols) | Development of more specific catalyst systems; optimization of reaction kinetics. | As a probe for CuAAC, advancements in catalyst design directly improve its specificity. |
| Cellular Autofluorescence | Use of near-infrared (NIR) dyes. | This compound is a NIR dye, which inherently reduces this issue. |
| Excitation/Emission Crosstalk | Dyes with a large Stokes shift. | The "MegaStokes" family of dyes is characterized by this property. |
| Non-specific Dye Binding | Development of fluorogenic probes that activate upon reaction. | A key area of development for advanced bioorthogonal probes. |
Enhancing Biocompatibility of Reaction Conditions
For bioorthogonal reactions to be truly useful in studying living systems, the reaction conditions, including the catalyst and the probe itself, must be biocompatible. A significant hurdle for the widespread in vivo application of CuAAC has been the cytotoxicity of the copper(I) catalyst. Copper ions can generate reactive oxygen species (ROS) and interfere with cellular processes.
A pivotal advancement in this area is the development of copper-chelating ligands. These ligands stabilize the copper(I) oxidation state, which is essential for the cycloaddition reaction, while simultaneously sequestering the copper ion and reducing its toxicity. This allows the reaction to proceed efficiently at much lower and safer copper concentrations.
Experimental studies on MegaStokes dyes have provided direct evidence of their biocompatibility. For instance, prior to labeling experiments, Chinese hamster ovary (CHO) cells were incubated with MegaStokes dyes to assess any potential cytostatic effects. The results of these studies are summarized in the table below.
| Cell Line | Compound | Concentration | Result |
|---|---|---|---|
| Chinese Hamster Ovary (CHO) | MegaStokes Dyes | Up to 50 µM | No toxicity observed |
This finding is critical as it establishes a concentration range within which this compound can be used with minimal perturbation to the biological system under investigation.
The combination of using biocompatible concentrations of the dye with advanced, less toxic catalyst systems represents a significant step forward in enhancing the fidelity and utility of bioorthogonal chemical methodologies in living cells.
Spectroscopic Research and Advanced Imaging Applications
Fluorescence Resonance Energy Transfer (FRET) Systems Design
FRET is a powerful technique for studying molecular interactions and measuring distances on the nanometer scale. nih.gov Its efficiency depends on the spectral overlap between the emission of a donor fluorophore and the excitation of an acceptor fluorophore. The use of large Stokes shift dyes like Alkyne MegaStokes dye 735 as donors offers a significant advantage in designing robust and reliable FRET systems. sigmaaldrich.comsigmaaldrich.com
A major challenge in conventional FRET experiments is "crosstalk," which includes two main types of spectral interference: direct excitation of the acceptor at the donor's excitation wavelength, and bleed-through of the donor's emission into the acceptor's detection channel. mdpi.comnih.gov
Using a large Stokes shift dye such as this compound as the FRET donor directly addresses the problem of direct acceptor excitation. nih.gov Because the dye's excitation peak (e.g., ~586 nm) is widely separated from its emission peak (~735 nm), the acceptor's excitation spectrum can be selected to overlap strongly with the donor's emission without significantly overlapping with the donor's excitation wavelength. sigmaaldrich.com This minimizes the chance that the light used to excite the donor will also excite the acceptor, a common source of false-positive FRET signals. mdpi.comnih.gov This clean separation simplifies experiments, as a change in the fluorescence spectral shape becomes more conclusive evidence of FRET without the need for extensive correction controls. nih.gov
| FRET System Type | Donor Characteristic | Spectral Overlap Issue | Advantage |
|---|---|---|---|
| Conventional FRET Pair (e.g., CFP/YFP) | Small Stokes Shift | High potential for direct excitation of the acceptor at the donor's excitation wavelength. | Widely used and characterized. |
| LSS FRET Pair (e.g., this compound/Acceptor) | Large Stokes Shift | Minimal direct excitation of the acceptor, reducing false-positive signals. mdpi.comnih.gov | Higher signal-to-noise ratio and increased reliability of FRET measurements. sigmaaldrich.com |
By providing a more reliable FRET signal, large Stokes shift dyes enhance applications in proximity sensing. The alkyne functional group on this compound allows it to be covalently attached to specific biomolecules (like proteins, nucleic acids, or lipids) through a highly efficient and bioorthogonal "click" reaction. sigmaaldrich.comuu.nl
Once labeled, these biomolecules can be used in assays to monitor processes like protein-protein interactions, conformational changes, or ligand binding. For example, a research group successfully replaced a traditional CFP/fluorescein FRET pair with a large Stokes shift fluorescent protein (mAmetrine) and a cyanine (B1664457) dye acceptor (DY-547) to create a more robust assay for monitoring the binding of cyclic nucleotides to a specific protein domain. nih.govtandfonline.com The principle is directly transferable to systems using this compound, where its use as a donor would lead to a highly sensitive and unambiguous detection of molecular proximity, making it an exceptional tool for studying dynamic biological events. sigmaaldrich.comsigmaaldrich.com
Near-Infrared (NIR) Fluorescence Imaging Modalities
This compound, with an emission maximum at 735 nm, operates within the near-infrared (NIR) window (typically defined as 700-900 nm). sigmaaldrich.comnih.gov Probes that emit in this spectral region are particularly sought after for biological imaging for several key reasons:
Reduced Autofluorescence: Biological tissues and cells contain endogenous molecules (like NADH and flavins) that fluoresce upon excitation with visible light, creating background noise that can obscure the signal from the fluorescent probe. This autofluorescence is significantly diminished in the NIR region, leading to a much higher signal-to-background ratio. nih.govnih.gov
Deeper Tissue Penetration: Light scattering and absorption by biological components like hemoglobin and water are at a minimum in the NIR window. nih.gov This allows NIR light to penetrate much deeper into tissues than visible light, enabling non-invasive imaging of processes within living organisms. nih.gov
Lower Phototoxicity: The lower energy of NIR light reduces the risk of photodamage to living cells and tissues compared to higher-energy UV or visible light, making it ideal for long-term live-cell imaging. nih.gov
The combination of a large Stokes shift and NIR emission makes this compound a powerful tool for advanced imaging modalities. The large Stokes shift ensures that the emitted NIR photons can be detected with high fidelity against the excitation light, while the NIR emission itself provides the intrinsic benefits of low background and deep tissue penetration. nih.govresearchgate.net Dyes with these dual characteristics are well-suited for demanding applications such as in vivo imaging of cellular structures and tracking labeled molecules in small organisms. mdpi.comnih.gov
| Property | Value | Significance for Imaging |
|---|---|---|
| Excitation Maximum (λex) | ~586 nm (in ethanol) sigmaaldrich.com | Allows for excitation with common laser lines, away from the main region of cellular autofluorescence. |
| Emission Maximum (λem) | ~735 nm (in ethanol) sigmaaldrich.com | Places emission in the advantageous NIR window, enabling deep-tissue and low-background imaging. nih.gov |
| Stokes Shift (Δλ) | ~149 nm sigmaaldrich.com | Extremely large shift minimizes crosstalk and improves signal detection in FRET and multiplex imaging. sigmaaldrich.commdpi.com |
| Molar Absorptivity | ~50,000 M⁻¹cm⁻¹ sigmaaldrich.com | Indicates a high efficiency of photon absorption. |
Advantages for Deep Tissue Penetration and Reduced Autofluorescence
One of the primary challenges in deep tissue imaging is the scattering of light and the inherent autofluorescence of biological tissues, which can obscure the desired signal. nih.govrsc.orgnih.gov this compound, with its emission in the near-infrared (NIR) region, offers a distinct advantage in this context. sigmaaldrich.comsigmaaldrich.com The use of dyes that excite at longer wavelengths (greater than 600 nm) and emit in the far-red or NIR spectrum is crucial for minimizing background fluorescence from endogenous molecules like NADH and flavins, which typically emit in the 450-540 nm range. nih.govsigmaaldrich.com This shift towards longer wavelengths significantly improves the signal-to-background ratio, enabling clearer visualization of structures deep within tissues. nih.gov
The large Stokes shift is another critical feature of the MegaStokes dye family. sigmaaldrich.comsigmaaldrich.comsigmaaldrich.com A large separation between the excitation and emission maxima reduces the likelihood of self-quenching and minimizes interference from scattered excitation light, further enhancing sensitivity. nih.gov This property, combined with its NIR emission, makes this compound particularly suitable for applications requiring high-contrast imaging in complex biological environments. nih.gov
Application in In Vitro and Ex Vivo Imaging Platforms
This compound is a versatile tool for a range of biological experiments, from fundamental research to more complex studies. medchemexpress.comcuvillier.de Its utility has been demonstrated in labeling surface glycoproteins on Chinese hamster ovary (CHO) cells, showcasing its efficiency in bioorthogonal labeling reactions. sigmaaldrich.comsigmaaldrich.comsigmaaldrich.com The alkyne group on the dye allows it to participate in copper-catalyzed "click" chemistry reactions, enabling its covalent attachment to azide-modified biomolecules. sigmaaldrich.comsigmaaldrich.com
The dye's applicability extends to both in vitro (in cultured cells) and ex vivo (in excised tissue) imaging. nih.govnih.gov In in vitro models, it can be used to track biomolecules and analyze cellular structures. medchemexpress.com For ex vivo studies, vital dyes are used to stain and image live tissue slices, providing both structural and functional data in a context that more closely resembles the native environment. nih.gov The excellent photostability and water solubility of this compound further enhance its suitability for these applications. sigmaaldrich.com
Advanced Microscopy Techniques Utilizing this compound
The unique spectral properties of this compound make it a valuable component for several advanced microscopy methods designed to overcome the diffraction limit of light and provide high-resolution cellular details.
Integration with Super-Resolution Microscopy (e.g., STED) Principles
Stimulated Emission Depletion (STED) microscopy is a super-resolution technique that achieves nanoscale resolution by selectively de-exciting fluorophores at the periphery of the excitation focus. nih.gov This method, along with other super-resolution techniques, allows scientists to gain new perspectives in cellular studies. sigmaaldrich.com The effectiveness of STED microscopy relies on the photophysical properties of the fluorescent probes used. Dyes with high photostability and specific spectral characteristics are essential. This compound, with its large Stokes shift and NIR emission, is compatible with the principles of STED and other advanced imaging techniques like Fluorescence Resonance Energy Transfer (FRET). sigmaaldrich.comsigmaaldrich.comsigmaaldrich.com The large separation between its excitation and emission spectra prevents spectral interference, a common issue in multi-color imaging and FRET applications. sigmaaldrich.comsigmaaldrich.com
Confocal Laser Scanning Microscopy (CLSM) Enhancements for Cellular Studies
Confocal Laser Scanning Microscopy (CLSM) is a powerful tool for generating high-resolution, three-dimensional images of biological samples by imaging thin optical sections. consistence.nl The use of fluorescent dyes is central to CLSM, allowing for the specific staining and identification of different cellular components. consistence.nl this compound serves as an effective probe for CLSM, where its bright fluorescence and distinct spectral properties contribute to high-contrast imaging. sigmaaldrich.com While CLSM offers better penetration depth than conventional light microscopy, it is still limited to several tens of microns. consistence.nl However, the use of NIR-emitting dyes like this compound can help to maximize this depth and improve the quality of 3D reconstructions of cellular and tissue structures. cuvillier.deconsistence.nl
Data Table: Spectroscopic Properties of this compound
| Property | Value | Source |
| Excitation Maximum (λex) | 586 nm (in ethanol) | sigmaaldrich.com |
| Emission Maximum (λem) | 735 nm (in ethanol) | sigmaaldrich.com |
| Stokes Shift | ~149 nm (in ethanol) | Calculated from sigmaaldrich.com |
| Molar Absorbance | 50,000 M⁻¹cm⁻¹ | sigmaaldrich.com |
| Molecular Weight | 438.54 g/mol | sigmaaldrich.com |
| Empirical Formula | C₂₄H₂₆N₂O₄S | sigmaaldrich.com |
Chemical Biology and Cellular Applications
Biomolecule Tracking and Visualization
The ability to visualize and track the localization and dynamics of biomolecules within their native cellular environment is fundamental to understanding their function. Alkyne MegaStokes dye 735, through its participation in click chemistry, serves as a powerful tool for the fluorescent labeling of a wide array of biomolecules. tebubio.commedchemexpress.com
Metabolic glycan engineering is a powerful technique for the study of glycosylation, a ubiquitous post-translational modification involved in a myriad of cellular processes. This approach involves introducing unnatural sugar precursors containing a bioorthogonal chemical reporter, such as an azide (B81097) group, into cells. These azido-sugars are processed by the cell's own metabolic machinery and incorporated into nascent glycans and glycoproteins.
This compound has been effectively employed in this context for the fluorescent labeling of surface glycoproteins. rearus.ru In one notable application, azido (B1232118) sugars were utilized for the click-labeling of surface glycoproteins on Chinese hamster ovary (CHO) cells. rearus.ru Subsequent reaction with this compound enabled the efficient bioorthogonal labeling of these azide-modified glycoproteins, facilitating their visualization. rearus.ru Prior to labeling, studies on CHO cells indicated that MegaStokes dyes, including the 735 variant, were not toxic up to a concentration of 50 μM. rearus.ru
Table 1: Application of this compound in Glycoprotein Labeling
| Cell Line | Biomolecule | Labeling Strategy | Reference |
| Chinese hamster ovary (CHO) | Surface glycoproteins | Metabolic labeling with azido-sugars followed by CuAAC with this compound | rearus.ru |
Understanding the spatiotemporal dynamics of proteins is key to elucidating their cellular functions. One method to achieve this is by metabolically incorporating unnatural amino acids containing bioorthogonal handles, such as azides, into newly synthesized proteins. These azide-modified proteins can then be fluorescently tagged with an alkyne-containing dye. While this is a common strategy in chemical biology, specific studies that have utilized this compound for protein conjugation to study cellular localization and dynamics have not been prominently featured in the surveyed scientific literature. Nevertheless, its characteristics as an azide-reactive dye suggest its potential utility in this experimental paradigm. medchemexpress.com
Probing Cellular Processes and Structures
Beyond the tracking of individual biomolecules, this compound can be applied to investigate complex cellular processes and the dynamics of supramolecular structures.
Cell surface sialylation, the modification of glycans with sialic acid, plays a critical role in cell-cell communication and interactions with the microenvironment. Metabolic oligosaccharide engineering, which utilizes the sialic acid biosynthetic pathway to incorporate unnatural monosaccharides, is a key tool for studying these dynamics. By introducing azide-modified sialic acid precursors, researchers can subsequently label sialylated glycoconjugates with alkyne-functionalized fluorescent probes. Although this is a well-established technique for studying sialylation, specific research detailing the application of this compound in this context is not extensively documented.
Peptidoglycan is a vital component of the bacterial cell wall, and its synthesis is a primary target for antibiotics. Fluorescent probes are instrumental in visualizing the spatiotemporal dynamics of peptidoglycan biosynthesis. In the context of studying these pathways, this compound has been mentioned in research concerning the synthesis of Lipid II-dye conjugates. uu.nl Lipid II is a key precursor in peptidoglycan synthesis. By reacting an azide-modified Lipid II with this compound in the presence of a copper catalyst, a fluorescently labeled Lipid II can be generated. uu.nl This conjugate can then be used to study the downstream processes of peptidoglycan assembly.
Table 2: Research Application in Bacterial Systems
| System | Application | Method | Reference |
| Escherichia coli | Creation of fluorescent Lipid II conjugate | CuAAC reaction between azide-modified Lipid II and this compound | uu.nl |
Studies on Membrane Lipid Domains and Membrane Integrity Using Fluorescent Probes
The intricate organization of cellular membranes, characterized by distinct lipid domains, and the maintenance of membrane integrity are crucial for cellular function. Fluorescent probes are indispensable tools for visualizing and understanding these dynamic processes. While the direct application of this compound in published studies focusing specifically on membrane lipid domains and integrity is not extensively documented in currently available literature, its properties suggest potential utility in this area.
The alkyne group present on the dye allows for its covalent attachment to other molecules through "click chemistry," a highly efficient and bioorthogonal reaction. This feature would enable the targeted delivery of the dye to specific membrane components or lipids that have been metabolically engineered to contain a complementary azide group. Once localized, the fluorescence of the dye could be used to track the distribution and dynamics of these components within the membrane, offering insights into the structure and organization of lipid domains, often referred to as lipid rafts.
Furthermore, assays to monitor membrane integrity often rely on the exclusion of fluorescent dyes by healthy cells with intact membranes. A compromised membrane allows the dye to enter the cell, leading to an increase in intracellular fluorescence. While probes like propidium (B1200493) iodide are commonly used for this purpose, the development of novel probes with different spectral properties and sensitivities remains an active area of research. The spectral characteristics of this compound could potentially be leveraged in multiplexing experiments with other fluorescent markers to simultaneously assess membrane integrity and other cellular parameters.
Enzymatic Activity Monitoring and Biosensing
The monitoring of enzymatic activity is critical for understanding cellular signaling pathways and disease progression. Fluorescent probes that can report on the activity of specific enzymes, such as proteases, are of significant interest.
Design of Activatable Probes for Protease Activity
Activatable probes, also known as "smart" probes, are designed to exist in a non-fluorescent or "quenched" state until they are acted upon by a specific enzyme. This enzymatic activity, typically a cleavage event, leads to a conformational change that restores the fluorescence of the probe. This "turn-on" mechanism provides a high signal-to-noise ratio for detecting enzyme activity.
The general design of such a probe for protease activity involves a fluorophore and a quencher molecule linked by a peptide sequence that is a substrate for the target protease. In the intact probe, the proximity of the quencher dampens the fluorescence of the fluorophore. Upon cleavage of the peptide linker by the protease, the fluorophore and quencher separate, resulting in a significant increase in fluorescence.
Fluorescent Turn-On Mechanisms in Biosensor Development (e.g., ICT, FRET based)
Fluorescent turn-on mechanisms are central to the development of sensitive biosensors. Two common mechanisms are Intramolecular Charge Transfer (ICT) and Förster Resonance Energy Transfer (FRET).
Intramolecular Charge Transfer (ICT): ICT-based probes are designed with an electron-donating group and an electron-withdrawing group. Upon excitation, a charge transfer occurs, and the nature of the resulting fluorescence is highly sensitive to the local environment. Changes in polarity or the binding of an analyte can alter the ICT process, leading to a change in fluorescence intensity or a shift in the emission wavelength.
Förster Resonance Energy Transfer (FRET): FRET is a non-radiative energy transfer process between two fluorophores, a donor and an acceptor, when they are in close proximity (typically 1-10 nanometers). In a FRET-based biosensor, a change in the distance or orientation between the donor and acceptor, often induced by a biological event like enzyme cleavage or protein conformational change, leads to a change in FRET efficiency. This is observed as a change in the fluorescence intensity of the donor and/or acceptor.
This compound possesses a significantly large Stokes shift, which is the difference between the maximum absorption and maximum emission wavelengths. sigmaaldrich.com This property is particularly advantageous in FRET-based applications as it minimizes spectral overlap between the donor and acceptor, a common issue that can complicate data interpretation. sigmaaldrich.com While specific examples of this compound in FRET-based turn-on biosensors are not detailed in the current scientific literature, its spectral properties make it a promising candidate for the design of such sensors. The alkyne functionality further allows for its precise positioning within a biosensor construct. sigmaaldrich.com
Below is a table summarizing the properties of this compound relevant to the discussed applications.
| Property | Value | Reference |
| Excitation Maximum | ~586 nm | sigmaaldrich.com |
| Emission Maximum | ~735 nm | sigmaaldrich.com |
| Stokes Shift | ~149 nm | sigmaaldrich.com |
| Functional Group | Alkyne | sigmaaldrich.com |
Functionalization and Conjugation Strategies
Direct Conjugation to Biomolecules
The primary application of Alkyne MegaStokes dye 735 is the direct fluorescent labeling of biomolecules. This is typically a two-step process where the target biomolecule is first modified to contain an azide (B81097) moiety, which then serves as a reactive handle for the alkyne-bearing dye.
The covalent labeling of peptides and proteins with this compound allows for the investigation of protein localization, trafficking, and interaction. The strategy involves introducing an azide group into the protein structure, often by incorporating an azide-bearing unnatural amino acid during peptide synthesis or through post-translational enzymatic or chemical modification of natural amino acids.
Once the azide is in place, the protein is reacted with this compound in the presence of a copper(I) catalyst. The copper(I) is typically generated in situ from a copper(II) source, such as copper(II) sulfate (B86663) (CuSO₄), by a reducing agent like sodium ascorbate (B8700270). uu.nl This reaction is highly specific, proceeding efficiently under aqueous conditions without cross-reacting with other functional groups present in the protein. While this method is powerful for tracking biomolecules, it is important to note that the covalent attachment of any fluorophore can potentially influence the conformational dynamics of flexible peptides. nih.gov
Table 1: Typical Components for Covalent Labeling of Azide-Modified Proteins
| Component | Function | Common Example |
|---|---|---|
| Azide-Modified Protein/Peptide | The target molecule for labeling | Protein containing azidohomoalanine |
| This compound | The fluorescent probe with a terminal alkyne | C₂₄H₂₆N₂O₄S sigmaaldrich.com |
| Copper(II) Salt | Source of the catalyst | Copper(II) Sulfate (CuSO₄) uu.nl |
| Reducing Agent | Reduces Cu(II) to the active Cu(I) catalyst | Sodium Ascorbate uu.nl |
| Ligand (Optional) | Stabilizes the Cu(I) catalyst and accelerates the reaction | Tris(benzyltriazolylmethyl)amine (TBTA) |
| Buffer | Maintains physiological pH for the reaction | Phosphate-buffered saline (PBS) |
This compound can be used to track lipids and study their roles in biological processes, such as cell wall synthesis in bacteria. A notable research application involves the labeling of Lipid II, a crucial precursor in bacterial peptidoglycan synthesis. uu.nl In this approach, an azide-functionalized version of the lipid precursor (Lipid II-N₃) is used.
The fluorescent dye is then conjugated to this azide-modified lipid via a copper-catalyzed click reaction. uu.nl Research has demonstrated that Lipid II labeled with Megastokes dye 735 could be incorporated into glycan strands, allowing for the study of peptidoglycan synthesis machinery. uu.nl This method provides a powerful tool for visualizing the localization and dynamics of specific lipids within cellular membranes or metabolic pathways. uu.nl
Table 2: Research Example of Lipid II Labeling
| Molecule | Role in Conjugation | Source Reference |
|---|---|---|
| Lipid II-N₃ | Azide-functionalized lipid target | uu.nl |
| This compound | Alkyne-bearing fluorescent reporter | uu.nl |
| CuSO₄ and Sodium Ascorbate | Catalyst system for the click reaction | uu.nl |
The functionalization of nucleic acids like DNA and RNA with this compound is a valuable tool for tracking their cellular localization and for use in various molecular biology assays. The strategy relies on first preparing an azide-modified oligonucleotide. This can be achieved either by incorporating an azide-containing phosphoramidite (B1245037) during automated DNA/RNA synthesis or by post-synthetically modifying the nucleic acid using sulfinate salts to add azide groups directly to the nucleobases. lumiprobe.combiorxiv.org
Following the introduction of the azide handle, the nucleic acid is covalently labeled with this compound through a copper-catalyzed reaction. lumiprobe.com Protocols recommend dissolving the alkyne-modified oligonucleotide and the dye azide in a buffered solution containing a copper catalyst and a reducing agent. lumiprobe.com The attachment of such probes facilitates the purification of nucleic acids and the study of nucleic acid-protein interactions. biorxiv.org
Table 3: Recommended Reagents for Oligonucleotide Conjugation
| Reagent | Purpose | Source Reference |
|---|---|---|
| Alkyne-Modified Oligonucleotide | Target nucleic acid for labeling | lumiprobe.com |
| Dye Azide (e.g., Azido-MegaStokes) | Fluorescent probe (reverse of labeling with Alkyne-MegaStokes) | lumiprobe.com |
| Click Chemistry Buffer | Contains Copper(II) catalyst and buffer components | lumiprobe.com |
| Ascorbic Acid Solution | Activator; reduces Copper(II) to Copper(I) | lumiprobe.com |
| DMSO | Solvent for the dye stock solution | lumiprobe.com |
Polymer-Based Nanomaterial Integration
Beyond direct biomolecule labeling, this compound can be integrated into larger polymeric structures to create functional nanomaterials for research in materials science and chemical biology.
Alkyne-functionalized dyes can serve as building blocks for creating fluorescent polymers. biotium.com One approach involves the post-polymerization modification of a polymer backbone that contains reactive azide side chains. In this method, a polymer is first synthesized, and then this compound is "clicked" onto the azide groups along the polymer chain. This strategy allows for precise control over the density and placement of the fluorophore, creating tailored fluorescent nanomaterials. polimi.it
This technique has been used to attach fluorescent dyes to polymers like poly(glycerol monomethacrylate) (PGMMA) to create traceable materials for studying immunostimulation. polimi.it Such fluorescently labeled polymers are instrumental in tracking the material's distribution and interaction within biological systems. polimi.itnih.gov
Table 4: Approaches for Creating Fluorescent Polymers
| Strategy | Description | Key Feature |
|---|---|---|
| Co-polymerization | The alkyne dye acts as a monomer and is directly incorporated into the polymer chain during synthesis. biotium.com | Dye is an integral part of the polymer backbone. |
| Post-Polymerization Modification | A pre-formed polymer with azide side groups is reacted with this compound via click chemistry. polimi.it | Allows for modular and controlled functionalization of an existing polymer. |
In tissue engineering and materials science, hydrogels are widely used as scaffolds to mimic the natural extracellular matrix. nih.gov Functionalizing these scaffolds with fluorescent probes is crucial for visualizing the material and monitoring its behavior in vitro and in vivo. Click chemistry provides an ideal method for this purpose due to its bio-orthogonal nature, which allows the reaction to proceed under physiological conditions without harming encapsulated cells or degrading the scaffold material. sigmaaldrich.com
Hydrogel precursors can be synthesized with azide functionalities. After the hydrogel scaffold is formed, this compound can be diffused into the matrix and covalently attached via a copper-catalyzed reaction. sigmaaldrich.com This process renders the scaffold fluorescent, enabling researchers to use imaging techniques to study scaffold structure, degradation over time, and cell colonization. sigmaaldrich.commdpi.com This labeling is a key step in the development of advanced biomaterials for applications such as regenerative medicine. mdpi.comnih.gov
Referenced Compounds
Development of Multi-functional Probes
The inherent reactivity of the terminal alkyne group in this compound positions it as a valuable component in the development of multi-functional probes. This functionality allows for its covalent attachment to a wide array of molecules through copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of click chemistry. This reaction is highly efficient, specific, and can be performed in aqueous conditions, making it ideal for creating complex biological tools. acs.orgactivemotif.comacs.org The resulting multi-functional probes can simultaneously carry a fluorescent reporter (the MegaStokes dye), a targeting moiety for specific biological recognition, and potentially other functional units for therapeutic or diagnostic purposes.
Combinatorial Chemistry Approaches for Probe Library Generation
Combinatorial chemistry, a strategy for synthesizing a large number of different but structurally related molecules in a systematic way, is a powerful tool for the discovery of novel probes with optimized properties. The principles of click chemistry are exceptionally well-suited for the generation of fluorescent probe libraries. acs.orgnih.gov By reacting an alkyne-functionalized fluorophore, such as this compound, with a diverse library of azide-containing molecules, a vast array of fluorescent probes can be rapidly synthesized.
While specific studies detailing the use of this compound in large-scale combinatorial libraries are not extensively documented in publicly available research, the methodology is well-established. For instance, researchers have constructed combinatorial fluorescent probe libraries for screening enzymatic activities, such as those of aminopeptidases and proteases, which are potential biomarkers for tumors. rsc.orgnih.gov In such an approach, a core fluorophore is reacted with a multitude of dipeptide azides to generate a library of potential enzyme substrates. This library can then be used for high-throughput screening to identify probes that are selectively activated by enzymes present in cancer cells. nih.govnih.gov
Another example of a combinatorial approach involves the synthesis of a focused fluorescent probe library for the detection of metal cations and biological anions. acs.org This was achieved by combining various metal chelators with different fluorophore precursors. This strategy allows for the rapid screening of numerous probes to find one with high selectivity for a specific target, such as a particular nucleotide triphosphate. acs.org The generation of diverse fluorescent probes from a single precursor through click chemistry has also been demonstrated for creating multimodal imaging agents. researchgate.net
The generation of a hypothetical probe library using this compound could involve reacting the dye with a collection of azide-functionalized small molecules, peptides, or other scaffolds. The resulting library of fluorescent probes could then be screened for specific binding to a target of interest or for sensing capabilities in different biological environments.
| Component | Role in Combinatorial Library | Example Molecules |
| This compound | Fluorescent Reporter | 4-{2-[6-(Diethylamino)-2-benzofuranyl]ethenyl}-1-(4-pentyn-1-yl)-3-sulfo-pyridinium inner salt |
| Azide-Functionalized Scaffolds | Diversity Elements | Azido-peptides, azido-sugars, azide-containing small molecule libraries |
| Click Reaction | Ligation Chemistry | Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) |
Integration with Affinity Tags and Targeting Moieties for Specificity
A key strategy in the development of advanced fluorescent probes is the integration of the fluorophore with molecules that provide specificity for a biological target. The alkyne group of this compound serves as a versatile handle for conjugation to a variety of affinity tags and targeting moieties that contain a complementary azide group. activemotif.com
Affinity Tags: Affinity tags are small molecules or proteins that have a high and specific affinity for a binding partner. By conjugating this compound to an affinity tag, the resulting probe can be used to label and visualize the tag's binding partner. A prime example is the biotin-streptavidin system. An alkyne-functionalized biotin (B1667282) can be synthesized and then "clicked" to an azide-modified MegaStokes dye, or conversely, an azide-functionalized biotin can be reacted with this compound. biotium.comlumiprobe.com The resulting biotinylated fluorescent probe can then be used to detect streptavidin or avidin, or to label biotinylated biomolecules.
Targeting Moieties: To direct the fluorescent signal to specific cells, tissues, or subcellular compartments, this compound can be conjugated to targeting moieties. These can include:
Peptides: Specific peptide sequences can be used to target cell surface receptors or intracellular proteins. For example, click chemistry has been employed to conjugate fluorescent dyes to peptides that act as substrates for kinases, allowing for the real-time monitoring of enzyme activity. nih.gov Similarly, fluorescent probes targeting specific receptors, such as the M2 acetylcholine (B1216132) receptor, have been developed by conjugating a dye to a receptor-specific antagonist via a click reaction. nih.gov
Antibodies: The high specificity of antibodies for their antigens makes them excellent targeting moieties. Fluorescently labeled antibodies are widely used in immunofluorescence microscopy and flow cytometry. rndsystems.comnih.govptglab.com While direct conjugation of this compound to antibodies via click chemistry is a feasible and advantageous strategy for creating highly specific imaging reagents, specific examples in the literature are still emerging. A related dye, Azide MegaStokes 673, has been successfully conjugated to alkyne-functionalized materials, demonstrating the utility of the MegaStokes scaffold in such bioconjugations. biorxiv.org
Small Molecules and Ligands: Small molecules with known affinity for a particular biological target can be functionalized with an azide and then conjugated to this compound. A notable example of this strategy is the use of folic acid as a targeting vector to deliver imaging agents to cancer cells that overexpress the folate receptor. researchgate.net
Carbohydrates: Azido-sugars can be metabolically incorporated into the glycans of cell surface glycoproteins. Subsequent reaction with this compound allows for the specific fluorescent labeling of these cell-surface carbohydrates. sigmaaldrich.comsigmaaldrich.com
Comparative Analysis and Future Research Directions
Emerging Methodologies and Synthetic Advancements
The field of fluorescent probe development is dynamic, with continuous efforts to create dyes with superior properties for advanced imaging applications.
The alkyne group is central to the utility of dyes like Alkyne MegaStokes dye 735. It is the reactive handle for the bioorthogonal click reaction, a highly efficient and specific cycloaddition with an azide (B81097) to form a stable triazole linkage. activemotif.comrsc.org Research has focused on fine-tuning the reactivity of the alkyne moiety. For example, incorporating the alkyne into a strained ring system, such as in cyclooctynes, enables the reaction to proceed without a copper catalyst, which can be toxic to cells. activemotif.com Other strategies involve activating the alkyne group with adjacent electron-withdrawing groups to increase its reactivity, in some cases allowing it to react spontaneously with specific amines at room temperature without any catalyst. researchgate.net The development of "click-on" dyes, which are weakly fluorescent until the click reaction occurs, represents a significant advancement, as this fluorogenic response dramatically improves the signal-to-noise ratio by minimizing background from unreacted probes. acs.org
A major focus of dye chemistry is the improvement of photostability (resistance to photobleaching) and fluorescence quantum yield (brightness). einsteinmed.edu Several innovative chemical strategies have emerged:
Structural Constraint: Replacing flexible N,N-dimethylamino groups in dye scaffolds like rhodamine with rigid four-membered azetidine (B1206935) rings can mitigate non-radiative decay pathways (TICT, or twisted-intramolecular-charge-transfer), leading to a doubling of quantum efficiency and improved photon yield. rsc.orgresearchgate.net
Deuteration: Incorporating deuterium (B1214612) into the alkylamino groups of fluorophores is a general method to suppress photochemical processes that lead to photobleaching, thereby increasing both brightness and photostability. einsteinmed.edu
Fluorination: The introduction of fluorine atoms into the dye structure can enhance performance by reducing aggregation in aqueous solutions, increasing fluorescence quantum yield, and making the molecule more resistant to photooxidative degradation. researchgate.net
Triplet State Quenching: Photobleaching often proceeds through the reactive triplet state of the fluorophore. The addition of chemical agents known as triplet state quenchers (e.g., cyclooctatetraene) or antioxidants (e.g., ascorbic acid, n-propyl gallate) to the imaging medium is a common strategy to retard this process and extend the dye's useful life. eurjchem.com
Conceptual Innovations in Bioorthogonal Chemistry
Bioorthogonal chemistry is an evolving field that continues to expand the toolkit for biological research. researchgate.net A key innovation is the development of fluorogenic probes, whose fluorescence is quenched or "off" until a specific bioorthogonal reaction takes place, at which point the fluorescence is "turned on". nih.gov This approach significantly enhances imaging precision by ensuring that only the labeled molecules of interest generate a signal.
The field has also moved beyond the original copper-catalyzed click chemistry to include a variety of other reactions, such as the strain-promoted azide-alkyne cycloaddition (SPAAC) and the inverse-electron-demand Diels-Alder reaction between tetrazines and strained alkenes. researchgate.net These advancements provide researchers with a broader spectrum of reactivities and probes to choose from. nih.govresearchgate.net
Furthermore, bioorthogonal chemistry is being integrated with advanced imaging techniques. For example, the coupling of stimulated Raman scattering (SRS) microscopy with tiny, Raman-active alkyne tags allows for the imaging of small biomolecules like amino acids, lipids, and glucose without the need for a bulky fluorescent label. activemotif.com This platform provides exceptional specificity and biocompatibility for tracking molecular dynamics in living systems, from single cells to whole organisms. activemotif.com
Development of Orthogonal Click Reactions for Complex Biological Systems
This compound is a fluorescent dye featuring a terminal alkyne group, designed for use in click chemistry. sigmaaldrich.commedchemexpress.com Click chemistry encompasses a class of reactions that are rapid, selective, and high-yielding. researchgate.net A key concept in this field is bio-orthogonality, which describes a chemical reaction that can proceed within a living system without interfering with native biochemical processes. rsc.orgadvancedsciencenews.commdpi.com
The primary reaction for which this compound is designed is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). sigmaaldrich.com This reaction joins an alkyne with an azide to form a stable, covalent 1,2,3-triazole linkage. activemotif.comrsc.org The CuAAC reaction is a cornerstone of bio-orthogonal chemistry due to the high stability of the resulting bond and the fact that neither the alkyne nor the azide group is naturally present in most biological systems, ensuring high selectivity. activemotif.com
However, the requirement of a copper catalyst for the CuAAC reaction presents a significant limitation for applications in living organisms due to the catalyst's cytotoxicity. advancedsciencenews.com This challenge has spurred the development of next-generation orthogonal click reactions. Future research is focused on creating more biocompatible coupling strategies:
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): This prominent alternative eliminates the need for a toxic catalyst by using a strained alkyne, typically a cyclooctyne (B158145). rsc.org The high ring strain in the cyclooctyne reactant is sufficient to drive the reaction with an azide, making it highly suitable for live-cell and in vivo applications. rsc.orgrsc.org
Catalyst-Free Reactions with Linear Alkynes: Recent research has explored modifying linear, terminal alkynes to make them reactive enough for catalyst-free reactions under physiological conditions. advancedsciencenews.com One such approach involves flanking the triple bond with halogens to increase its reactivity towards alternative partners like N,N-dialkylhydroxylamines. advancedsciencenews.com
Low-Copper Catalytic Systems: To mitigate toxicity while retaining the benefits of the original CuAAC reaction, systems are being developed that operate efficiently at much lower copper concentrations. biotium.com The use of picolyl azide derivatives, for example, allows the reaction to proceed effectively, enhancing its compatibility with live-cell labeling. biotium.com
These advancements broaden the toolkit available to researchers, allowing for more complex and delicate experiments within living systems.
Pushing the Boundaries of In Vitro and Ex Vivo Labeling
The ability to label and visualize biomolecules is fundamental to understanding their function. Alkyne-functionalized dyes are pivotal tools for these applications in both in vitro (in cultured cells) and ex vivo (in tissue samples) settings. activemotif.comresearchgate.net Copper-free click chemistry reactions are particularly valuable for these applications because they avoid catalyst-induced toxicity. researchgate.net
A significant advance in this area is the direct labeling of polymers used for drug delivery nanoparticles. In one study, researchers synthesized poly(lactic-co-glycolic acid) (PLGA) polymers tagged with an alkyne group. acs.org These alkyne-PLGA polymers were then formulated into nanoparticles (NPs) that could be directly visualized using Stimulated Raman Scattering (SRS) microscopy, a technique that detects the unique vibrational signature of the alkyne bond. acs.org This method overcomes a common problem with traditional fluorescent labeling, where an encapsulated dye can leach out of the nanoparticle, leading to inaccurate localization. acs.org
The utility of this approach was demonstrated in both in vitro and ex vivo models. The alkyne-tagged nanoparticles were successfully imaged within cultured primary rat microglia. acs.org Furthermore, in an ex vivo experiment, the nanoparticles were applied to cortical brain slices from mice. acs.org Subsequent imaging and immunohistochemical analysis confirmed that the nanoparticles were taken up and localized within microglia in the brain tissue, showcasing the potential for targeted therapeutic delivery. acs.org
Table 1: Research Findings for Alkyne NP Labeling in Ex Vivo Brain Slices Interactive data table based on research findings. acs.org
| Parameter | Observation | Implication |
| Model System | Ex vivo mouse cortical brain slices | Allows for studying nanoparticle behavior in a complex tissue environment. |
| Labeling Method | Alkyne-tagged PLGA nanoparticles | Direct, covalent labeling of the nanoparticle polymer. |
| Imaging Technique | Stimulated Raman Scattering (SRS) Microscopy | Enables visualization based on the alkyne bond's unique vibrational signal. |
| Cellular Localization | Nanoparticles were observed inside microglia cells (confirmed with IBA1 antibody staining). | Demonstrates the potential for targeted delivery to specific cell types within the brain. |
Frontiers in Biological Imaging and Sensing
The integration of reactive fluorophores like this compound into sophisticated detection systems is opening new frontiers in biological analysis, from advanced sensing platforms to the design of novel biosensors.
Integration with Advanced Sensing Platforms
Fluorescent dyes containing reactive groups such as alkynes are essential building blocks for modern sensing platforms. unica.itacs.org The alkyne handle allows for the covalent attachment of the dye to various materials via click chemistry, creating highly specific and sensitive detection systems. mdpi.com These platforms include:
Functionalized Nanomaterials: Nanoparticles, such as those made of gold or carbon nanotubes, can be functionalized with azides. mdpi.comnih.gov An alkyne-bearing dye or probe can then be "clicked" onto the nanomaterial surface, creating a stable sensor construct. mdpi.com This approach has been used to develop electrochemical biosensors and immunosensors. mdpi.com
Luminescent Lab-on-a-Chip Devices: These microfluidic devices integrate sensing elements for high-throughput analysis. unica.it Fluorescent dyes are a key component, providing the optical signal for detection. unica.it
Quantum Dots (QDs): QDs are semiconductor nanocrystals with highly tunable optical properties. nih.gov They are an emerging platform for fluorescence sensing, and their surfaces can be modified to incorporate click chemistry handles for conjugation to biological targets. nih.gov
These advanced platforms leverage the high sensitivity of fluorescence detection and the specificity of bio-orthogonal conjugation to enable the detection of analytes at very low concentrations, which is critical for applications such as the early diagnosis of diseases like Alzheimer's. bohrium.com
Potential for Novel Biosensor Design and Application in Fundamental Research
The specificity and reliability of the alkyne-azide click reaction make it a powerful tool for the rational design of novel biosensors. researchgate.net A biosensor typically consists of a recognition element that binds to a specific analyte and a transducer that converts this binding event into a measurable signal. By using click chemistry, fluorescent reporters like this compound can be precisely positioned to act as transducers.
One innovative application is the creation of colorimetric sensors for metal ions. nih.gov For example, a sensor for copper(I) ions was developed using gold nanoparticles (AuNPs). nih.gov One batch of AuNPs was coated with azide groups, and another with alkyne groups. In the absence of copper(I), the nanoparticles remain dispersed. However, upon the addition of copper(I), it catalyzes the click reaction between the particles, causing them to aggregate. This aggregation leads to a distinct color change from red to blue, providing a visual readout of the copper concentration. nih.gov
This principle can be extended to detect other molecules by designing systems where the analyte's presence enables or inhibits the click reaction. Furthermore, environment-sensitive dyes, which change their fluorescent properties in response to their local environment, can be attached to specific proteins or other biomolecules using an alkyne handle. acs.org The resulting conjugate acts as a biosensor, reporting on events such as protein conformational changes or binding interactions in real-time within living cells. acs.org
Table 2: Examples of Biosensor Designs Utilizing Alkyne-Azide Click Chemistry Interactive data table summarizing different biosensor strategies.
| Biosensor Type | Principle of Operation | Analyte Example | Reference |
| Colorimetric Nanosensor | Analyte-catalyzed click reaction causes aggregation of functionalized gold nanoparticles, resulting in a color change. | Copper (I) ions | nih.gov |
| Electrochemical Immunosensor | An alkyne-functionalized antibody is "clicked" onto an azide-modified carbon nanotube electrode for signal transduction. | Transforming growth factor-beta 1 (TGF-β1) | mdpi.com |
| Protein Activity Biosensor | An environment-sensitive alkyne dye is attached to a protein of interest to report on conformational changes. | Small GTPase Cdc42 | acs.org |
| DNA Biosensor | An alkyne-derivatized DNA probe is clicked onto an azide-modified electrode to detect target DNA sequences. | ss-DNA | mdpi.com |
Table of Mentioned Compounds
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
